

FLLL12 Application Notes and Protocols for Lung Cancer Cell Lines

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Compound of Interest

Compound Name: Apoptosis inducer 12

Cat. No.: B12408894

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These application notes provide a comprehensive overview of the dosage, efficacy, and mechanism of action of FLLL12, a synthetic curcumin analog, in various lung cancer cell lines. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of FLLL12's anticancer properties.

Introduction

FLLL12 is a potent synthetic analog of curcumin designed to overcome the low bioavailability and rapid metabolism of the natural compound. Studies have demonstrated that FLLL12 exhibits significantly greater potency than curcumin in inducing apoptosis in a panel of premalignant and malignant lung cancer cell lines.^{[1][2]} The primary mechanism of action involves the induction of the extrinsic apoptotic pathway through the upregulation of Death Receptor 5 (DR5).^{[1][2][3]}

Data Presentation

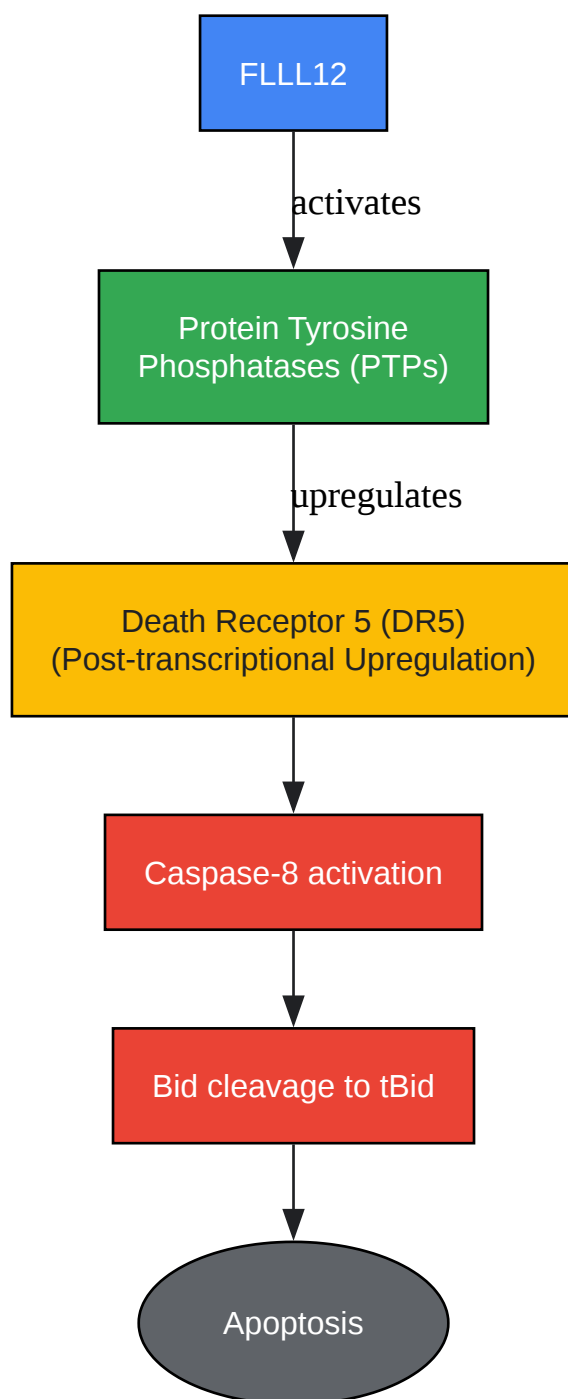
FLLL12 IC50 Values in Lung Cancer Cell Lines

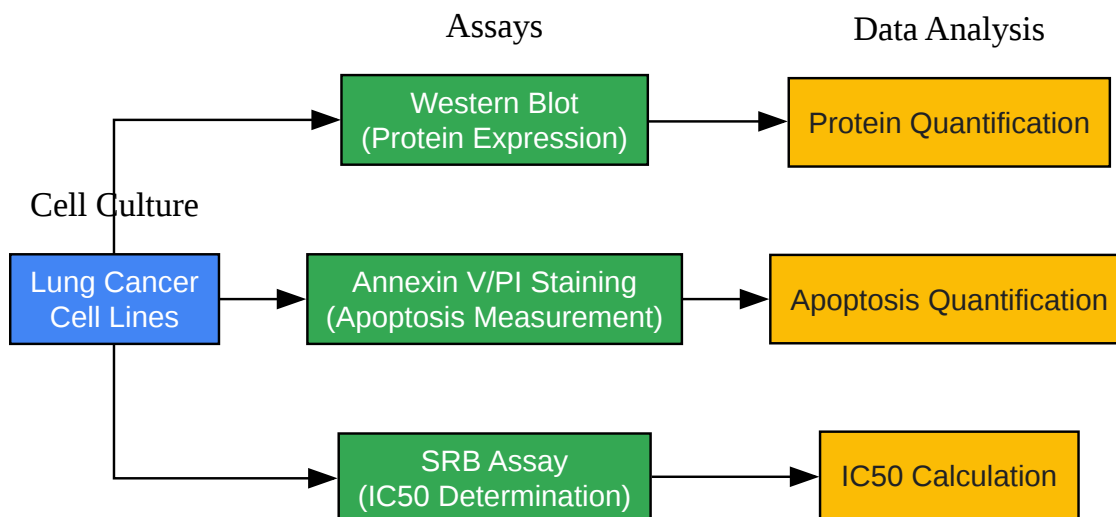
The half-maximal inhibitory concentration (IC50) of FLLL12 was determined in a panel of eight lung cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment. The results demonstrate that FLLL12 is 5- to 10-fold more potent than curcumin.

Cell Line	Description	FLLL12 IC50 (μM)	Curcumin IC50 (μM)
H292	Mucoepidermoid carcinoma	0.63 ± 0.08	6.07 ± 0.51
H441	Papillary adenocarcinoma	0.87 ± 0.06	8.12 ± 0.73
A549	Adenocarcinoma	1.23 ± 0.11	12.4 ± 1.13
H358	Bronchoalveolar carcinoma	1.16 ± 0.09	10.5 ± 0.98
H1299	Non-small cell lung cancer	1.87 ± 0.16	11.8 ± 1.07
H460	Large cell carcinoma	1.34 ± 0.12	10.9 ± 0.88
BEAS-2B	Normal bronchial epithelium	1.67 ± 0.14	11.2 ± 1.01
1198	Premalignant bronchial	0.98 ± 0.07	9.7 ± 0.82

Signaling Pathways

FLLL12 induces apoptosis in lung cancer cells primarily through the post-transcriptional upregulation of Death Receptor 5 (DR5), initiating the extrinsic apoptotic pathway. This process is mediated by the activation of protein tyrosine phosphatases (PTPs). The subsequent signaling cascade involves the activation of caspase-8 and the cleavage of Bid, leading to the execution of apoptosis. While FLLL12 is also known to inhibit STAT3 and AKT survival pathways in other cancers, the DR5-mediated pathway is the principal mechanism identified in lung cancer.





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References

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